

# Givinostat dosing regimen Duchenne muscular dystrophy

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Givinostat

CAS No.: 497833-27-9

Cat. No.: S548078

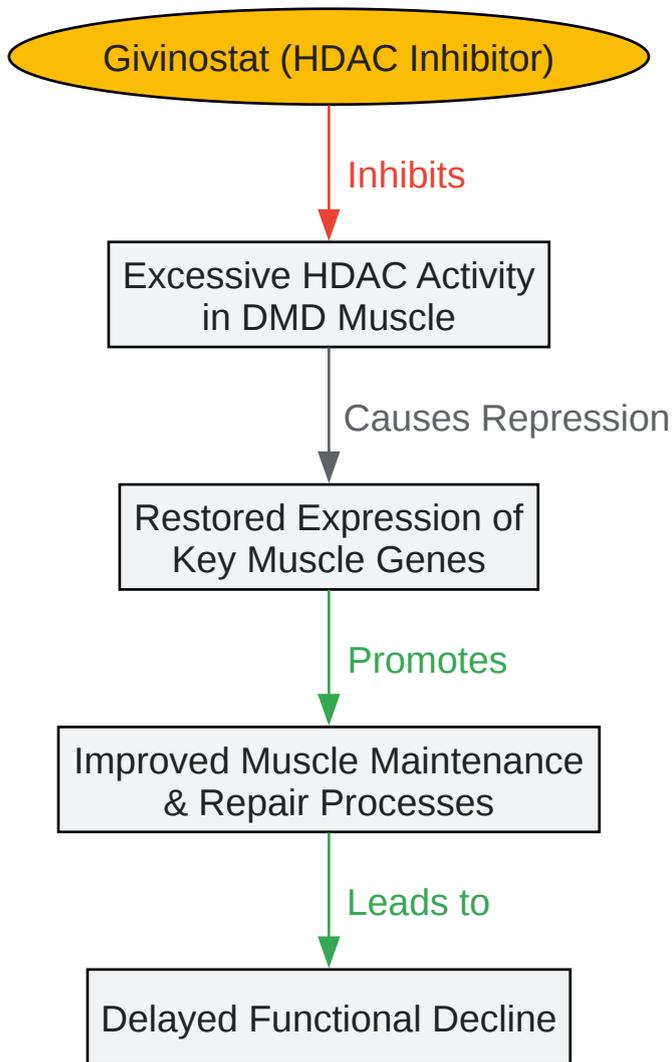
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## Givinostat Application Notes

### Mechanism of Action

**Givinostat** is an orally administered, pan-inhibitor of histone deacetylases (HDACs) from Class I and II. Its therapeutic action in DMD involves targeting the pathological HDAC activity that is characteristically excessive in dystrophic muscle [1]. By inhibiting these HDACs, **givinostat** helps restore the expression of key genes and biological processes that are crucial for muscle maintenance, repair, and function. This mechanism is independent of the specific dystrophin gene mutation causing the disease [1] [2].

The diagram below illustrates the proposed molecular pathway of **Givinostat** in DMD muscle fibers.



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## Clinical Efficacy and Functional Outcomes

Clinical data from the Phase 3 EPIDYS trial and its long-term extension study demonstrate that **givinostat**, added to standard corticosteroid therapy, can positively alter disease progression.

- **Long-Term Milestone Delay:** Post-hoc comparisons with natural history datasets (ImagingDMD and CINRG) suggest that **givinostat** significantly delays the loss of major functional abilities. In propensity-matched populations, the delays were [3] [4]:
  - Loss of ability to rise from the floor: **2.5 years**
  - Loss of ability to complete the 4-stair climb: **3.3 years**

- Loss of ambulation: **2.0 years**
- **Efficacy Across Doses:** An analysis of the EPIDYS trial's flexible dosing strategy showed consistent, favorable results for **givinostat** over placebo across all three final dose levels (A, B, C) at week 72, as shown in the table below [2] [5].

Final Dose Level	Placebo-Corrected Change in 4-Stair Climb Time (s)	Placebo-Corrected Change in NSAA Score
Dose A	-2.61 (-4.97, -0.26)	3.35 (1.07, 5.64)
Dose B	-1.35 (-3.25, 0.54)	1.24 (-0.57, 3.05)
Dose C	-1.90 (-4.48, 0.67)	1.94 (-0.58, 4.46)

- **Biomarker Correlation:** A post-hoc analysis found that a reduction in vastus lateralis fat fraction (VLFF), a measure of muscle quality, was associated with improvements in functional efficacy endpoints (4-stair climb, 6-minute walk test, NSAA) at month 18, suggesting VLFF is a clinically meaningful biomarker [2] [5].
- **Respiratory Function:** Indirect comparisons with a natural history cohort (PRO-DMD-01) indicate that **givinostat** plus corticosteroids may slow the decline of pulmonary function. The annual decline in forced vital capacity (FVC) %-predicted was slower in **givinostat**-treated patients both before and after loss of ambulation compared to those on corticosteroids only [5].

## Safety and Tolerability Profile

The safety profile of **givinostat** is well-characterized, with some patients having exposure for over eight years across clinical studies [3] [1]. The most common adverse reactions are gastrointestinal disturbances, thrombocytopenia, and hypertriglyceridemia [2].

- **Thrombocytopenia:** In the EPIDYS trial, 32.2% of **givinostat**-treated patients experienced thrombocytopenia or decreased platelet count (all Grade 1 or 2). The median time to platelet count nadir was 85 days, with recovery typically occurring within a median of 26 days. While dose reductions were required in some patients, no events led to treatment interruption or withdrawal [2] [5].
- **Gastrointestinal (GI) Events:** GI adverse events (e.g., diarrhea, abdominal pain, nausea/vomiting) are common but are mostly mild to moderate in severity and often resolve without requiring treatment

discontinuation [1] [2].

- **Other Monitoring Requirements:** **Givinostat** can cause elevations in triglycerides and prolongation of the QTc interval, necessitating regular monitoring [6] [2].

## Experimental Protocols

### Dosing and Administration Protocol

The approved dosing regimen for **givinostat** is based on body weight, administered orally twice daily with food [6].

#### 1.1. Preparation and Administration

- **Formulation:** Oral suspension at a strength of 8.86 mg/mL [6] [7].
- **Administration:**
  - Shake the bottle vigorously by inverting it for at least 30 seconds until a homogeneous suspension is formed [6].
  - Draw the appropriate volume using the provided oral syringe.
  - Administer orally with food [6].
  - If a dose is missed, do not administer a double dose [6].

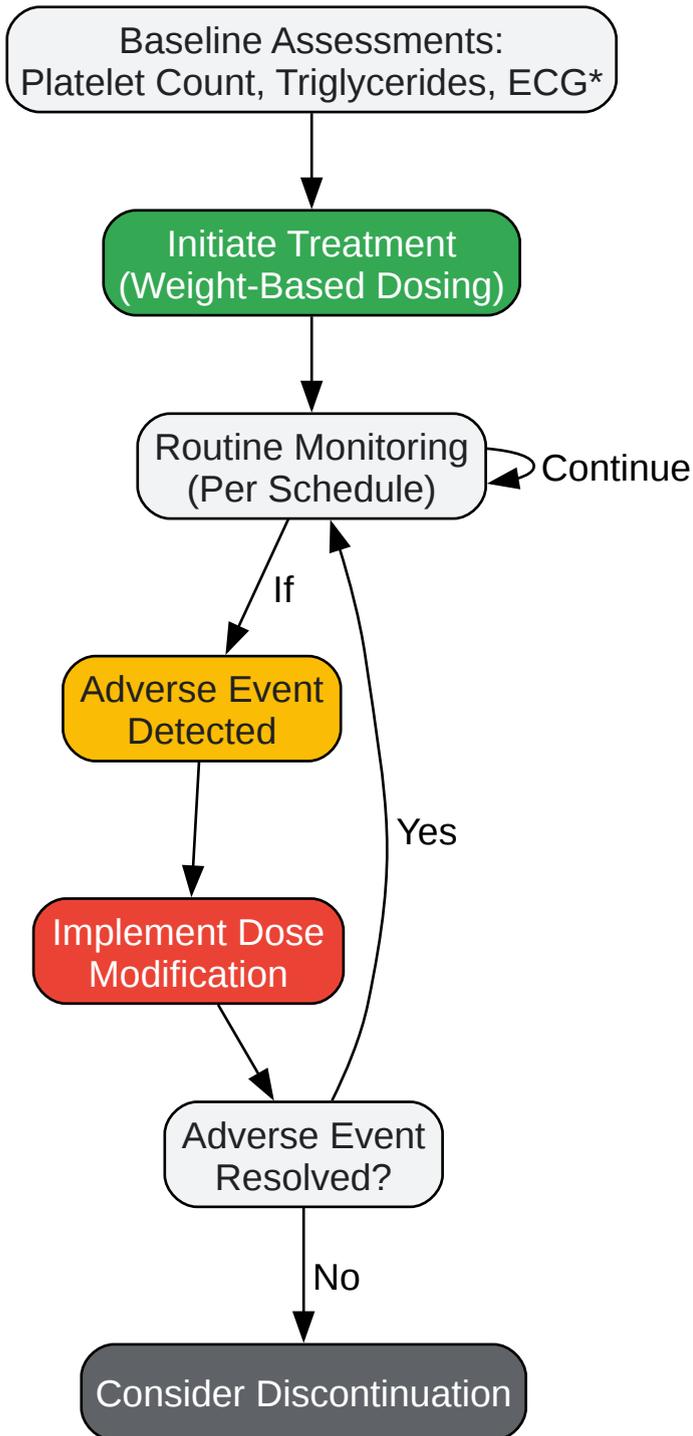
**1.2. Weight-Based Dosing Regimen** The following table details the standard dosing protocol. Doses are administered twice daily [6].

Body Weight Range	Dose per Administration	Total Daily Dose
10 kg to < 20 kg	22.2 mg	44.4 mg
20 kg to < 40 kg	31.0 mg	62.0 mg
40 kg to < 60 kg	44.3 mg	88.6 mg
≥ 60 kg	53.2 mg	106.4 mg

### Clinical Monitoring and Dose Modification Protocol

A key aspect of the clinical protocol is proactive monitoring and management of adverse reactions.

**2.1. Baseline and Routine Monitoring** The following workflow and table outline the core monitoring requirements.



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Parameter	Baseline	Monitoring Schedule	Action
<b>Platelet Count</b>	Mandatory; do not initiate if $<150 \times 10^9/L$ [6] [7].	Every 2 weeks for first 2 months, at month 3, then every 3 months [2].	Dose modification required if $<150 \times 10^9/L$ in 2 consecutive tests one week apart [6].
<b>Triglycerides</b>	Mandatory [6].	At 1 month, 3 months, 6 months, then every 6 months [2].	Dose modification required if $>300 \text{ mg/dL}$ (fasting) in 2 consecutive tests one week apart [6].
<b>QTc Interval</b>	ECG required for patients with cardiac disease or on concurrent QT-prolonging drugs [6].	Periodically, as clinically indicated [6] [2].	Withhold treatment if QTc $>500 \text{ ms}$ or change from baseline $>60 \text{ ms}$ [6] [7].
<b>GI Tolerance</b>	Clinical assessment.	As reported.	Dose modification for moderate or severe diarrhea [6].

**2.2. Dose Modification for Adverse Reactions** If the criteria for thrombocytopenia, elevated triglycerides, or moderate/severe diarrhea are met, the dose should be reduced according to the following schedule [6] [7]. Treatment interruption should be considered before implementing the modification based on the severity of the reaction [6]. If the adverse reaction persists after the first modification, proceed to the second. Discontinue **givinostat** if the reaction persists after the second modification [6].

Body Weight Range	Standard Dose (BID)	First Modification (BID)	Second Modification (BID)
10 kg to $< 20 \text{ kg}$	22.2 mg	17.7 mg	13.3 mg
20 kg to $< 40 \text{ kg}$	31.0 mg	22.2 mg	17.7 mg
40 kg to $< 60 \text{ kg}$	44.3 mg	31.0 mg	26.6 mg
$\geq 60 \text{ kg}$	53.2 mg	39.9 mg	35.4 mg

## Conclusion for Drug Development

**Givinostat** represents a promising nonsteroidal, mutation-agnostic treatment for DMD. Its development highlights the value of model-informed drug development and flexible dosing strategies to optimize the benefit-risk profile in a rare pediatric disease population [8] [2]. For successful clinical development and post-marketing management, protocols must incorporate rigorous, scheduled monitoring for hematological, metabolic, and cardiac safety parameters, with clear pathways for dose adjustment. The consistent long-term efficacy and safety data, along with its effect on functional milestones and respiratory function, support its role as a meaningful therapeutic option for DMD.

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To cite this document: Smolecule. [Givinostat dosing regimen Duchenne muscular dystrophy].

Smolecule, [2026]. [Online PDF]. Available at:

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